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Compound of Interest

Compound Name: 3-Oxo ziprasidone

Cat. No.: B569114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Oxo ziprasidone, chemically known as 5-[2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-

yl]ethyl]-6-chloro-1H-indole-2,3-dione, is a known impurity and potential metabolite of the

atypical antipsychotic drug ziprasidone. The rigorous identification and characterization of such

impurities are paramount in drug development and quality control to ensure the safety and

efficacy of the final pharmaceutical product. This document provides a comprehensive

overview of the spectroscopic methods for the characterization of 3-Oxo ziprasidone,

including detailed experimental protocols and data presentation.

Chemical Information
Property Value

Systematic Name
5-[2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-

yl]ethyl]-6-chloro-1H-indole-2,3-dione

Synonyms
3-Oxo ziprasidone, Ziprasidone Impurity B,

Ziprasidone Related Compound B

Molecular Formula C₂₁H₁₉ClN₄O₂S[1]

Molecular Weight 426.92 g/mol [1]

CAS Number 1159977-56-6[2]
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Spectroscopic Data Summary
While detailed, publicly available spectra for 3-Oxo ziprasidone are limited, the following

tables summarize the expected and reported spectroscopic characteristics based on the

analysis of related compounds and information from commercial suppliers of the reference

standard.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nucleus
Expected Chemical
Shift (δ) Range
(ppm)

Multiplicity Notes

¹H NMR

Aromatic Protons 6.5 - 8.5 m

Multiple signals

corresponding to the

benzisothiazole and

indole ring systems.

Piperazine Protons 2.5 - 4.0 m

Broad multiplets due

to the piperazine ring

protons.

Ethyl Chain Protons 2.7 - 3.2 m

Signals corresponding

to the -CH₂-CH₂-

linker.

NH Proton 10.0 - 12.0 br s

Signal for the indole

NH proton, which may

be broad and

exchangeable with

D₂O.

¹³C NMR

Carbonyl Carbons 160 - 185

Two distinct signals

are expected for the

C2 and C3 carbonyl

groups of the isatin

moiety.

Aromatic Carbons 110 - 155

Multiple signals for the

carbons of the

aromatic and

heteroaromatic rings.

Piperazine Carbons 45 - 60

Signals corresponding

to the piperazine ring

carbons.
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Ethyl Chain Carbons 25 - 60

Signals for the

carbons of the ethyl

linker.

Note: Actual chemical shifts are dependent on the solvent and instrument parameters.

Mass Spectrometry (MS)
Ionization Mode Expected m/z Fragmentation Notes

ESI+ 427.09 [M+H]⁺

The protonated molecular ion

is expected to be the base

peak. Fragmentation may

involve cleavage of the

piperazine ring and the ethyl

side chain. A prominent

fragment at m/z 194,

corresponding to the

benzisothiazolylpiperazine

moiety, is anticipated, similar to

the fragmentation of

ziprasidone.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Solvent λmax (nm) Notes

Methanol or Acetonitrile ~250, ~320

The UV spectrum is expected

to show multiple absorption

bands characteristic of the

extended chromophore

system. The exact maxima

may vary depending on the

solvent. A wavelength of 229

nm has been used for the

detection of ziprasidone and its

impurities in HPLC methods.[7]
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Infrared (IR) Spectroscopy
Functional Group

Expected Wavenumber
(cm⁻¹)

Notes

N-H Stretch (Indole) 3200 - 3400 Broad absorption band.

C=O Stretch (Ketone) 1700 - 1750

Two distinct, strong absorption

bands are expected for the

vicinal carbonyl groups in the

isatin ring.

C=N Stretch 1600 - 1650

Aromatic C=C Stretch 1450 - 1600 Multiple bands.

Experimental Protocols
The following are detailed protocols for the spectroscopic characterization of 3-Oxo
ziprasidone. These are based on established methods for the analysis of ziprasidone and its

related impurities.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment and Isolation
This method is suitable for determining the purity of 3-Oxo ziprasidone and for its isolation

from a mixture of ziprasidone-related compounds.

Instrumentation:

HPLC system with a UV detector

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

Mobile Phase A: 0.05 M potassium phosphate monobasic buffer, pH adjusted to 6.0 with

phosphoric acid.

Mobile Phase B: Methanol
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Gradient Elution: A suitable gradient program should be developed to achieve separation

from ziprasidone and other impurities. A starting condition of 70% A and 30% B, moving to a

higher concentration of B over 20-30 minutes, is a reasonable starting point.

Procedure:

Sample Preparation: Accurately weigh and dissolve the 3-Oxo ziprasidone reference

standard or sample in a suitable solvent (e.g., a mixture of methanol and water). The final

concentration should be approximately 0.1-1.0 mg/mL.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 30 °C

Detection Wavelength: 229 nm[7]

Analysis: Inject the prepared sample and analyze the chromatogram for the retention time

and peak purity of 3-Oxo ziprasidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:

NMR spectrometer (300 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Oxo ziprasidone in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane

(TMS) as an internal standard.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton NMR spectrum.
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Typical parameters: spectral width of 15 ppm, 32 scans, relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon-13 NMR spectrum.

Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-

5 seconds.

Data Processing: Process the acquired data by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)
Instrumentation:

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization

(ESI) source.

Procedure:

LC Separation: Use the HPLC method described above to introduce the sample into the

mass spectrometer.

MS Acquisition (Full Scan):

Ionization Mode: Positive ESI

Scan Range: m/z 100-1000

Acquire full scan mass spectra to determine the molecular weight of the compound.

MS/MS Acquisition (Fragmentation Analysis):

Select the protonated molecular ion ([M+H]⁺) of 3-Oxo ziprasidone as the precursor ion.

Perform collision-induced dissociation (CID) to generate fragment ions.

Analyze the fragmentation pattern to confirm the structure.
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UV-Vis Spectroscopy
Instrumentation:

UV-Vis spectrophotometer

Procedure:

Sample Preparation: Prepare a dilute solution of 3-Oxo ziprasidone (approximately 10-20

µg/mL) in a suitable UV-grade solvent (e.g., methanol or acetonitrile).

Spectral Acquisition:

Scan the sample from 200 to 400 nm.

Use the pure solvent as a blank.

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
Instrumentation:

Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total

Reflectance (ATR) accessory.

Procedure:

Sample Preparation: Place a small amount of the solid 3-Oxo ziprasidone sample directly

on the ATR crystal.

Spectral Acquisition:

Collect the IR spectrum over the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the clean ATR crystal before analyzing the sample.

Analysis: Identify the characteristic absorption bands corresponding to the functional groups

present in the molecule.
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Visualization of Relevant Pathways and Workflows
Metabolic Pathway of Ziprasidone
Ziprasidone undergoes extensive metabolism in the liver, primarily through two main pathways:

reductive metabolism catalyzed by aldehyde oxidase and oxidative metabolism mediated by

cytochrome P450 enzymes, particularly CYP3A4.[8][9] 3-Oxo ziprasidone can be considered

a product of the oxidative pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

